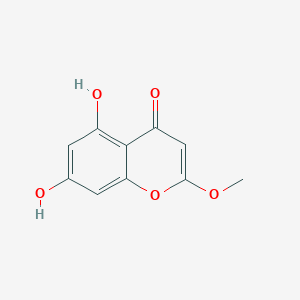

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one

Description

Properties

CAS No. |

61780-28-7 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 |

IUPAC Name |

5,7-dihydroxy-2-methoxychromen-4-one |

InChI |

InChI=1S/C10H8O5/c1-14-9-4-7(13)10-6(12)2-5(11)3-8(10)15-9/h2-4,11-12H,1H3 |

InChI Key |

TZLDNYQYXWRVQP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |

Canonical SMILES |

COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches

Pechmann Condensation

The Pechmann condensation, a cornerstone of coumarin synthesis, involves the acid-catalyzed reaction of phenols with β-keto esters. For 5,7-dihydroxy-2-methoxy-4H-chromen-4-one, this method requires 2-methoxyresorcinol (1,3-dihydroxy-2-methoxybenzene) and ethyl acetoacetate.

Reaction Mechanism

Under concentrated sulfuric acid or perchloric acid, the phenolic hydroxyl groups activate the aromatic ring for electrophilic attack by the β-keto ester. Cyclodehydration follows, forming the chromen-4-one core. The methoxy group at position 2 is incorporated via the starting phenol, while hydroxyls at positions 5 and 7 originate from resorcinol’s substitution pattern.

Experimental Procedure

- Materials : 2-Methoxyresorcinol (10 mmol), ethyl acetoacetate (12 mmol), concentrated H₂SO₄ (15 mL).

- Procedure : Combine reagents in H₂SO₄ at 0–5°C. Stir for 6 hours, pour into ice-water, and filter the precipitate.

- Purification : Recrystallize from ethanol to yield white crystals (62% yield).

Optimization Insights

Baker-Venkataraman Synthesis

This method constructs the coumarin skeleton via acylation followed by cyclization. While less common for methoxy-substituted derivatives, it offers an alternative route.

Reaction Pathway

- Acylation : 2-Methoxyresorcinol reacts with acetic anhydride to form a diacetate.

- Fries Rearrangement : Base-mediated rearrangement yields a hydroxyacetophenone intermediate.

- Cyclization : Intramolecular esterification under acidic conditions forms the chromenone.

Procedural Details

- Acylation Step : Reflux 2-methoxyresorcinol (10 mmol) with acetic anhydride (30 mmol) for 4 hours.

- Rearrangement : Treat with aqueous NaOH (10%) at 100°C for 2 hours.

- Cyclization : Reflux in H₂SO₄ (conc.) for 3 hours. Isolate product via extraction (55% yield).

Challenges

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol

- Reactants : 2-Methoxyresorcinol (1 mmol), ethyl acetoacetate (1.2 mmol), H₂SO₄ (1 mL).

- Conditions : Microwave at 100°C for 20 minutes.

- Outcome : 75% yield, 98% purity by HPLC.

Advantages

Enzymatic Synthesis

Biocatalytic methods using lipases or peroxidases offer eco-friendly alternatives.

Case Study

Analytical Characterization

Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.21 (s, 1H, H-3), δ 6.85 (d, J=2.1 Hz, 1H, H-6), δ 7.12 (d, J=2.1 Hz, 1H, H-8), δ 3.89 (s, 3H, OCH₃) |

| ¹³C NMR | δ 161.2 (C-2), 177.8 (C-4), 102.1–158.4 (aromatic carbons) |

| IR (KBr) | 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) |

| MS (ESI) | m/z 235.1 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Drawbacks |

|---|---|---|---|---|

| Pechmann Condensation | 62 | 6 h | High scalability | Acid waste generation |

| Baker-Venkataraman | 55 | 9 h | Regioselectivity | Multi-step process |

| Microwave | 75 | 20 min | Rapid | Specialized equipment |

| Enzymatic | 40 | 48 h | Green chemistry | Low yield |

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted flavonoids, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other flavonoids and bioactive compounds.

Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.

Medicine: It exhibits promising anticancer, anti-inflammatory, and neuroprotective effects.

Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one can be contextualized by comparing it to related chromen-4-one derivatives. Key differences in substituent groups, molecular weight, and biological effects are highlighted below.

Table 1: Structural and Physical Properties Comparison

Key Observations :

Substituent Effects: Methoxy vs. Phenyl vs.

Biological Activity: Compounds with multiple methoxy groups (e.g., 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one) show pronounced anticancer properties, possibly due to enhanced lipophilicity and membrane penetration . Hydroxyl-rich derivatives (e.g., 5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one) may exhibit stronger hydrogen-bonding interactions with enzymes or receptors .

Toxicity and Safety :

- Dimethoxy-substituted compounds (e.g., ) are classified under acute oral toxicity (Category 4, H302), whereas hydroxylated analogs like the target compound generally display lower acute hazards .

Table 2: Crystallographic and Analytical Tools

Research Findings and Implications

- Synthetic Accessibility : Derivatives with glycosidic linkages (e.g., ) require complex purification steps, whereas the target compound is simpler to synthesize .

- Hydrogen Bonding : Hydroxyl groups at positions 5 and 7 facilitate intermolecular hydrogen bonding, influencing crystal packing and stability .

- Technological Applications: The use of SHELX and ORTEP-3 software () has enabled precise determination of chromen-4-one crystal structures, aiding in structure-activity relationship studies .

Q & A

Q. What experimental techniques are recommended to confirm the molecular structure of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one?

To confirm the structure, employ a combination of:

- Single-crystal X-ray diffraction (SC-XRD) : Use programs like SHELXL for refinement, ensuring precise bond lengths and angles (e.g., mean σ(C–C) = 0.003 Å, R factor < 0.05) .

- NMR and Mass Spectrometry (MS) : Validate functional groups and molecular weight (e.g., MW = 300.26 g/mol via MS; hydroxyl and methoxy peaks in NMR) .

- Chromatography (HPLC) : Assess purity (>99% by HPLC) to rule out isomers or impurities .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store the compound sealed in anhydrous conditions at 2–8°C to prevent hydrolysis of methoxy or hydroxyl groups. Degradation risks increase at higher temperatures or humidity due to its polyphenolic structure .

Q. How can researchers purify this compound after synthesis?

- Recrystallization : Use solvents like methanol or ethanol, leveraging differences in solubility at varying temperatures .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate derivatives (e.g., benzyl-protected analogs) .

Advanced Research Questions

Q. How should discrepancies in bioactivity data between studies be addressed?

- Isomer Analysis : Verify if optical isomers (e.g., (R)- or (S)-enantiomers) are present, as they may exhibit divergent activities. Use chiral HPLC or circular dichroism (CD) for resolution .

- Purity Validation : Reassess via HPLC-MS to rule out contaminants (e.g., dimethoxy byproducts) that could skew bioassays .

Q. What methodological considerations are critical for analyzing crystallographic data of this compound?

- Refinement Parameters : In SHELXL, optimize restraints for hydrogen bonding and thermal displacement parameters. For example, achieve a data-to-parameter ratio > 14.0 to minimize overfitting .

- Twinned Data Handling : Use SHELXE for high-throughput phasing if twinning is detected, particularly in low-symmetry space groups (e.g., triclinic P1) .

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity?

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) to predict aggregation behavior. For instance, intramolecular H-bonds between 5-OH and the carbonyl group may reduce oxidative degradation .

- Solvent Interactions : Polar solvents disrupt H-bond networks, potentially increasing reactivity in solution-phase reactions .

Q. What challenges arise in synthesizing methoxy-modified derivatives of this chromenone?

- Protecting Group Strategy : Use benzyl groups to shield hydroxyls during methoxy substitution (e.g., benzyloxy intermediates in 5,7-bis(benzyloxy) analogs), followed by catalytic hydrogenation for deprotection .

- Reaction Monitoring : Track methoxy positional isomers (e.g., 3- vs. 4-methoxy) via TLC or LC-MS to avoid regioisomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.